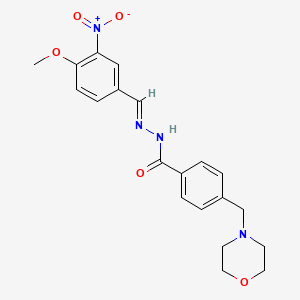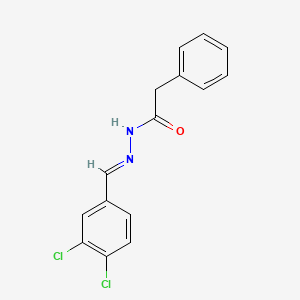![molecular formula C17H12ClNO4 B5537028 methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of benzofuran derivatives typically involves ring closure reactions and specific substitutions to introduce various functional groups. For instance, Halim & Ibrahim (2022) discussed the synthesis of a related benzofuran derivative through ring opening followed by ring closure reactions, employing spectral analysis and quantum studies to confirm the chemical structure and stability of the synthesized compound (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is often established using various spectroscopic techniques, including NMR and IR spectroscopy. The work by Gao et al. (2011) on the synthesis of benzofuran-quinoline derivatives provides insights into the molecular structure characterization of such compounds, highlighting the use of spectral data and elemental analyses to determine structure (Gao et al., 2011).
Chemical Reactions and Properties
Benzofuran derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to their reactive sites. Choi et al. (2009) illustrated the preparation of a benzofuran compound through oxidation, revealing insights into its reactivity and the influence of substituents on its chemical behavior (Choi et al., 2009).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as melting points, solubility, and crystalline structure, can be significantly affected by the nature of the substituents. The work by Choi et al. (2008) on methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate discusses the crystal structure and physical interactions within the compound, providing a detailed analysis of its physical properties (Choi et al., 2008).
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
Research demonstrates the anti-inflammatory activity of compounds synthesized from Methyl-2-amino-4-Chlorobenzoate, highlighting their potential in pharmaceutical applications. These compounds have shown higher anti-inflammatory activity than the standard anti-inflammatory drug, Indomethacin (Osarumwense Peter Osarodion, 2020).
Synthesis of Novel Compounds
The facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported. These compounds are synthesized via one-pot reactions, demonstrating the compound's versatility in chemical synthesis (W. Gao, J. Liu, Yun Jiang, Yang Li, 2011).
Quantum Studies and Thermodynamic Properties
A study on the synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of a novel compound closely related to methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate was conducted. This research provides insights into the compound's stability and potential applications in material science (S. A. Halim, M. Ibrahim, 2022).
Anticonvulsant Agent Evaluation
The design, synthesis, and evaluation of benzofuran-acetamide scaffold show potential anticonvulsant properties. This research explores the therapeutic applications of benzofuran derivatives, including compounds similar to methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate, indicating their relevance in medicinal chemistry (A. Shakya, M. Kamal, V. Balaramnavar, Sanna K Bardaweel, R. Naik, A. Saxena, Hefazat H. Siddiqui, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(1-benzofuran-2-carbonylamino)-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-17(21)11-6-7-12(18)13(8-11)19-16(20)15-9-10-4-2-3-5-14(10)23-15/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVOHEGQYHZSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)
![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)


![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)